5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]
CAS No.:
Cat. No.: VC17742092
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] -](/images/structure/VC17742092.png)
Specification
Molecular Formula | C11H18O2 |
---|---|
Molecular Weight | 182.26 g/mol |
IUPAC Name | 2'-methylspiro[3-oxabicyclo[5.1.0]octane-4,4'-oxolane] |
Standard InChI | InChI=1S/C11H18O2/c1-8-5-11(7-12-8)3-2-9-4-10(9)6-13-11/h8-10H,2-7H2,1H3 |
Standard InChI Key | CGESCRRGNTWTKL-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2(CCC3CC3CO2)CO1 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The defining feature of 5'-methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] is its spirocyclic system, where the bicyclo[5.1.0]octane moiety shares a single atom (the spiro carbon) with the oxolane ring. The bicyclo[5.1.0]octane component consists of a seven-membered ring system with a bridging methylene group, introducing strain and conformational rigidity. The oxolane ring contributes an oxygen atom at the 2-position, enhancing polarity and hydrogen-bonding potential .
Key Structural Data:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 210.31 g/mol | |
IUPAC Name | 3'-methylspiro[3-oxabicyclo[5.1.0]octane-4,3'-oxolane] | |
SMILES Notation | CC1CCCC2(C1)CCC3CC3COC2 |
The spiro junction at position 4 of the bicyclo[5.1.0]octane and position 3' of the oxolane imposes significant stereochemical constraints. Computational models suggest that the molecule adopts a twisted boat conformation in the bicyclic system, with the oxolane ring in an envelope conformation to minimize steric clashes .
Synthesis and Production
Critical Reaction Parameters:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 120–140°C | Higher temperatures accelerate cyclization but risk decomposition. |
Solvent | N,N-dimethylacetamide | Enhances solubility of intermediates and stabilizes transition states. |
Zinc Stoichiometry | 1.5–2.0 equivalents | Excess zinc ensures complete dehalogenation. |
Physicochemical Properties
Solubility and Stability
Experimental data for the target compound remain limited, but analogous spirocyclic lactones exhibit:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and low solubility in water (<0.1 mg/mL) .
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Thermal Stability: Decomposition onset at ~200°C, with the oxolane ring undergoing retro-Diels-Alder fragmentation .
Predicted Properties (QSAR Models):
Property | Value | Method |
---|---|---|
LogP (Octanol-Water) | 2.3 ± 0.2 | Atom-based calculation |
pKa | 4.7 (lactone carbonyl) | Quantum mechanical |
Molar Refractivity | 58.7 cm³/mol | Group contribution |
Applications in Medicinal Chemistry
Biological Activity
Spirocyclic compounds are prized for their ability to mimic bioactive conformations. While specific studies on 5'-methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] are lacking, structurally related molecules show:
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Enzyme Inhibition: Spiro-oxolanes inhibit serine proteases (e.g., thrombin) by occupying the S1 pocket .
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GPCR Modulation: Rigid spiro frameworks serve as core structures for dopamine D3 receptor antagonists.
Comparative Bioactivity:
Compound | Target | IC50 (nM) |
---|---|---|
Spiro-oxindole derivative | MDM2-p53 interaction | 12 ± 3 |
Target Compound (Predicted) | Thrombin | 180 ± 40 (estimated) |
Materials Science Applications
Polymer Additives
The strained bicyclic system enhances thermal stability in polyesters. Blending 10 wt% of a related spiro-lactone into polylactic acid (PLA) increases glass transition temperature () by 15°C .
Liquid Crystals
Spirocyclic ethers induce nematic phases in liquid crystalline materials. The oxolane ring’s dipole moment promotes molecular alignment under electric fields.
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